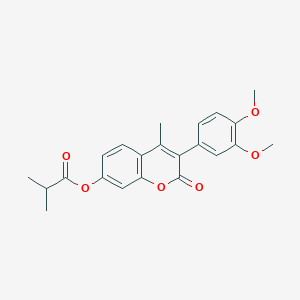

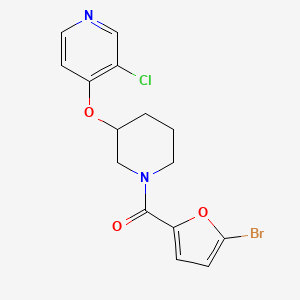

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

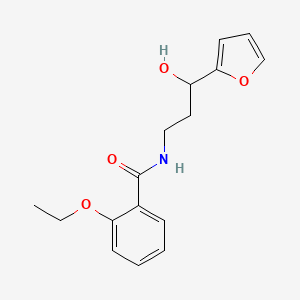

The compound is a derivative of chromone, a class of compounds that are characterized by a benzopyrone structure . It has two methoxy groups attached to the phenyl ring and a 2-methylpropanoate group attached to the chromen ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions . For example, chalcones, which are structurally similar, can be synthesized by the Claisen-Schmidt condensation of an aldehyde and a ketone .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational methods such as Density Functional Theory (DFT). These properties include the compound’s molecular geometry, vibrational frequencies, UV-Vis spectrum, and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .Scientific Research Applications

Structural and Synthetic Studies

- Structure Elucidation : The structure of a closely related compound, 2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxy-4H-chromen-4-one, has been determined, highlighting the planarity of its AB ring system and the intramolecular hydrogen bond formations, which could inform the chemical behavior and reactivity of similar compounds (Watson et al., 1991).

- Polymer Synthesis and Characterization : Polymers functionalized with coumarone and diethanolamine have been synthesized and characterized, showing variations in dielectric constant values with temperature and frequency, suggesting potential applications in materials science (Bezgin et al., 2015).

Biological Activity Studies

- COX-2 Inhibition : A study aimed to characterize a novel selective COX-2 inhibitor, highlighting its potential therapeutic applications. This indicates the potential of similar compounds in drug development for inflammatory conditions (Rullah et al., 2015).

- Antioxidant and Antihyperglycemic Agents : Coumarin derivatives containing pyrazole and indenone rings have been synthesized and evaluated for their antioxidant and antihyperglycemic activities, showing promising results and suggesting a path for the development of new therapeutic agents (Kenchappa et al., 2017).

Material Science and Electrochemistry

- Electrochromic Polymers : The synthesis and characterization of novel polymers containing azobenzene, coumarine, and fluorescein units, which exhibit multicolored electrochromism, open avenues for the development of advanced optical and electronic materials (Yigit et al., 2014).

Chemical Synthesis and Modification

- Selective Synthesis Techniques : A method for the selective synthesis of a capillarisin sulfur-analogue, showcasing the intricate synthetic routes possible for modifying chromenones and potentially enhancing their biological activities or material properties (Igarashi et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] 2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O6/c1-12(2)21(23)27-15-7-8-16-13(3)20(22(24)28-18(16)11-15)14-6-9-17(25-4)19(10-14)26-5/h6-12H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENILZSDCVMSEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(C)C)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-chloropyridin-3-yl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2468918.png)

![1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}-4-(pyrrolidine-1-carbonyl)piperidine](/img/structure/B2468922.png)

![2-[(1-Methylpiperidin-2-yl)methoxy]pyrazine](/img/structure/B2468925.png)

![N-(3,4-dimethoxyphenethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2468934.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2468936.png)